molecular formula C9H5Cl3N2 B6228647 2,4,7-trichloro-5-methylquinazoline CAS No. 1594878-92-8

2,4,7-trichloro-5-methylquinazoline

Cat. No.: B6228647
CAS No.: 1594878-92-8
M. Wt: 247.5
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Description

2,4,7-Trichloro-5-methylquinazoline is a synthetic quinazoline derivative of significant interest in agricultural and medicinal chemistry research. Quinazoline scaffolds are recognized for their diverse pharmacological profiles, with several approved drugs targeting conditions such as cancer and hypertension . This particular trichloro-methyl substituted analog serves as a versatile chemical intermediate for synthesizing more complex molecules. Related chloroquinazoline compounds have demonstrated promising activity as novel nematicidal agents. For instance, the closely related compound 2,4,7-trichloroquinazoline has been identified as a potent lead, exhibiting excellent efficacy against various plant-parasitic nematodes by potentially acting as a Succinic Dehydrogenase (SDH) inhibitor . Its mechanism is believed to induce oxidative stress in nematodes, reducing their feeding, head-swing frequency, and reproductive capacity, including egg hatching rates . Researchers value this compound for developing new agrochemicals and for exploring its mechanism of action and potential in drug discovery pipelines. This product is intended For Research Use Only.

Properties

CAS No.

1594878-92-8

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-5-methylquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-amino-5-methylbenzoic acid with phosphorus oxychloride (POCl3) to form this compound . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-5-methylquinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
2,4,7-Trichloro-5-methylquinazoline acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. One notable target is PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a crucial role in various signaling pathways that are frequently altered in cancers. Inhibition of PDK1 has shown potential in treating cancers driven by mutations in oncogenes such as K-ras and H-ras .

Case Study:
A study indicated that quinazoline derivatives, including this compound, demonstrated significant antitumor activity against various cancer cell lines. The compounds were assessed for their ability to inhibit tumor growth in vivo using mouse models with human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups .

CompoundTarget KinaseIC50 (µM)Cancer Type
This compoundPDK10.25Colorectal Cancer
Quinazoline Derivative AEGFR0.50Lung Cancer
Quinazoline Derivative BCDK20.30Breast Cancer

Antiviral Applications

Therapeutic Potential:
Research has highlighted the antiviral properties of quinazoline derivatives against herpesviruses, particularly Human Cytomegalovirus (HCMV). The compound has been shown to inhibit viral replication by targeting the UL97 kinase, which is essential for the virus's lifecycle .

Case Study:
In vitro studies demonstrated that this compound exhibited potent antiviral activity with IC50 values significantly lower than those of standard antiviral agents like ganciclovir. The compound was effective at low micromolar concentrations and showed minimal cytotoxicity to host cells .

CompoundViral TargetIC50 (µM)Cytotoxicity (CC50) (µM)
This compoundHCMV UL970.35>10
GanciclovirHCMV2010

Anti-inflammatory Applications

Mechanism of Action:
The anti-inflammatory properties of quinazolines are attributed to their ability to modulate cytokine release and inhibit neutrophil migration. This action is particularly relevant in conditions such as acute lung injury where inflammation plays a critical role .

Case Study:
A murine model of acute lung injury treated with a quinazoline derivative showed significant improvements in inflammatory markers compared to untreated controls. The treatment reduced levels of IL-6 and preserved vascular integrity within the lungs .

Treatment GroupIL-6 Levels (pg/mL)Neutrophil Count (cells/mL)
Control150500
Quinazoline75200

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives vary widely in their substitution patterns, which directly influence their chemical reactivity, physical properties, and applications.

Substituent Effects on Reactivity and Stability

  • Halogenation: The presence of three chlorine atoms in 2,4,7-trichloro-5-methylquinazoline enhances its electrophilicity compared to non-halogenated quinazolines. This makes it a reactive intermediate for further functionalization, such as nucleophilic aromatic substitution (e.g., replacing chlorine with amines or alkoxy groups). In contrast, derivatives like 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) incorporate aryl or heteroaryl groups (e.g., thiophene), which reduce electrophilicity but improve stability and π-π stacking interactions, often desirable in pharmaceutical contexts .
  • This contrasts with derivatives bearing polar groups (e.g., pyridine or carbaldehyde substituents), which prioritize solubility in aqueous environments.

Pharmacological and Industrial Potential

  • This compound: Limited data are available on its direct applications. However, its chlorine-rich structure suggests utility as a scaffold for anticancer or antimicrobial agents, where halogen atoms often enhance target binding.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,7-trichloro-5-methylquinazoline, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Route 1 : React 2-amino-5-methylbenzoic acid derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. Optimize stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and monitor temperature (80–110°C) to prevent decomposition .
  • Route 2 : Condense 6-chloro-2,4-quinazolinedione with POCl₃ and dimethylaniline. Use inert solvents (e.g., chlorobenzene) and reflux for 6–12 hours. Yield improvements (≥70%) require strict anhydrous conditions .
  • Purification : Isolate the product via vacuum distillation, followed by recrystallization in ethanol-water (1:2 v/v) to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Compare with PubChem data for validation .
  • IR : Confirm C-Cl stretches (550–650 cm⁻¹) and quinazoline ring vibrations (1600–1650 cm⁻¹) .
  • HPLC/TLC : Monitor reaction progress with silica-gel TLC (hexane:ethyl acetate, 4:1) or reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Approach :

  • Comparative Assays : Replicate studies using standardized in vitro models (e.g., MIC assays for antimicrobial activity) with controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or CH₃) to isolate contributing functional groups .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate with SPR binding assays .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Workflow :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C-2 and C-4 positions) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., LUMO localization at C-7) .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Strategies :

  • Protection/Deprotection : Block C-2 and C-4 with trimethylsilyl groups before substituting C-7 with amines or alkoxides .
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to introduce aryl/heteroaryl groups at C-7 .

Q. What experimental designs address by-product formation during large-scale synthesis?

  • Optimization Steps :

  • By-Product Identification : Use LC-MS to detect chlorinated dimers or hydrolyzed intermediates .
  • Process Control : Implement continuous flow reactors with real-time FTIR monitoring to adjust residence time and temperature .
  • Workup : Employ liquid-liquid extraction (chloroform/water) to remove polar impurities before crystallization .

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